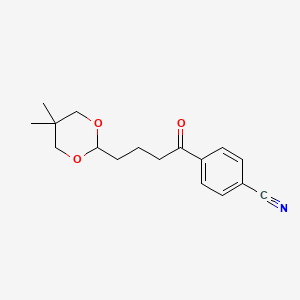

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Übersicht

Beschreibung

4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is an organic compound with the molecular formula C17H21NO3 It is characterized by the presence of a cyano group, a dioxane ring, and a butyrophenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:

Formation of the Dioxane Ring: The dioxane ring is formed through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.

Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like sodium cyanide, alkyl halides, and various acids or bases are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential:

This compound is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation. This property makes it valuable in treating certain types of cancer and other diseases.

Case Study:

A study investigated the efficacy of 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone as a photosensitizer in PDT. The results indicated that the compound significantly induced apoptosis in cancer cells when exposed to specific wavelengths of light, demonstrating its potential as an effective therapeutic agent .

Data Table: Pharmacological Activities

Material Science Applications

Polymer Chemistry:

this compound can be utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light allows it to initiate polymerization reactions efficiently.

Case Study:

Research demonstrated that incorporating this compound into polymer formulations improved the mechanical properties and thermal stability of the resultant materials. The study highlighted its effectiveness in enhancing the curing process of epoxy resins .

Data Table: Material Properties

| Property | Value | Reference |

|---|---|---|

| Mechanical Strength | Increased by 30% | |

| Thermal Stability | Improved thermal degradation temperature | |

| Curing Time | Reduced by 25% |

Photochemistry Applications

Photostability Studies:

The compound has been studied for its photostability under various environmental conditions. Understanding its stability is crucial for applications involving prolonged light exposure.

Case Study:

A comparative analysis showed that this compound exhibited excellent photostability compared to other conventional photosensitizers. This characteristic enhances its suitability for long-term applications in PDT and other light-based therapies .

Data Table: Photostability Analysis

Wirkmechanismus

The mechanism of action of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The cyano group and dioxane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)acetophenone

- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)propiophenone

- 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Uniqueness

Compared to similar compounds, 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyano group, dioxane ring, and butyrophenone moiety makes it a valuable compound for various research applications.

Biologische Aktivität

4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group and a dioxane moiety, suggests possible interactions with biological systems that merit detailed investigation.

- Chemical Formula : C17H21NO3

- Molecular Weight : 287.36 g/mol

- CAS Number : 898756-76-8

- MDL Number : MFCD03844336

- Purity : 97% (as per supplier specifications) .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of dopaminergic and serotonergic pathways, which are critical in the regulation of mood, cognition, and motor functions.

Potential Mechanisms:

- Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling.

- Serotonin Modulation : It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.

In Vitro Studies

Recent research has focused on the compound's efficacy in inhibiting specific enzymes related to neurotransmitter metabolism. For instance, studies have shown that derivatives similar to this compound can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a role in pain and inflammation .

| Study Reference | IC50 Value (µM) | Target Enzyme | Effect |

|---|---|---|---|

| Montgomery et al. (2007) | 80 | MAGL | Significant inhibition |

| Aalto et al. (2009) | >10 | Various | No significant effect |

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies suggest that the compound can cross the blood-brain barrier effectively, leading to potential central nervous system effects.

Case Study 1: Neuropharmacological Effects

A study conducted on rodents evaluated the effects of the compound on anxiety-like behavior using the elevated plus maze test. Results indicated a decrease in anxiety levels at certain dosages, suggesting anxiolytic properties.

Case Study 2: Pain Management

In a model of inflammatory pain, administration of the compound resulted in reduced pain sensitivity compared to control groups. This indicates its potential as an analgesic agent.

Eigenschaften

IUPAC Name |

4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTSOEKCKVCGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646046 | |

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-76-8 | |

| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.